molecular formula C8H11N3O2 B13913559 N,N,5-Trimethyl-3-nitro-2-pyridinamine CAS No. 21901-26-8

N,N,5-Trimethyl-3-nitro-2-pyridinamine

Cat. No.: B13913559
CAS No.: 21901-26-8
M. Wt: 181.19 g/mol
InChI Key: QPHOKLZMTXYJKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N,5-Trimethyl-3-nitro-2-pyridinamine is a chemical compound belonging to the pyridine family Pyridine derivatives are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,5-Trimethyl-3-nitro-2-pyridinamine typically involves nitration and methylation reactions. One common method is the nitration of 2-pyridinamine followed by methylation at the nitrogen and carbon positions. The reaction conditions often include the use of nitric acid and methylating agents such as methyl iodide under controlled temperatures and pH levels .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process. Safety measures are crucial due to the involvement of reactive nitrating agents.

Chemical Reactions Analysis

Types of Reactions

N,N,5-Trimethyl-3-nitro-2-pyridinamine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The methyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Halogenating agents, nucleophiles.

Major Products Formed

    Reduction: N,N,5-Trimethyl-2-pyridinamine.

    Substitution: Various substituted pyridinamine derivatives depending on the reagents used.

Scientific Research Applications

N,N,5-Trimethyl-3-nitro-2-pyridinamine has several applications in scientific research:

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets. For instance, its nitro group can participate in redox reactions, influencing cellular processes. The methyl groups may enhance its binding affinity to certain enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • N,N,4-Trimethyl-3-nitro-2-pyridinamine
  • N-Methyl-3-nitro-2-pyridinamine

Uniqueness

N,N,5-Trimethyl-3-nitro-2-pyridinamine is unique due to its specific substitution pattern, which can influence its reactivity and binding properties. This makes it a valuable compound for targeted applications in various fields .

Properties

CAS No.

21901-26-8

Molecular Formula

C8H11N3O2

Molecular Weight

181.19 g/mol

IUPAC Name

N,N,5-trimethyl-3-nitropyridin-2-amine

InChI

InChI=1S/C8H11N3O2/c1-6-4-7(11(12)13)8(9-5-6)10(2)3/h4-5H,1-3H3

InChI Key

QPHOKLZMTXYJKN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N=C1)N(C)C)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.